![molecular formula C19H23NO2S B1404459 Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate CAS No. 1379811-71-8](/img/structure/B1404459.png)
Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C19H23NO2S . It has an average mass of 329.456 Da and a monoisotopic mass of 329.144958 Da .
Synthesis Analysis
The synthesis of thiophene derivatives like this compound often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H23NO2S . The compound has an average mass of 329.456 Da and a monoisotopic mass of 329.144958 Da .Scientific Research Applications
Synthesis and Anticancer Potential
Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate and its derivatives have been extensively studied for their potential in anticancer applications. Research has shown that certain thiophene derivatives exhibit significant anti-proliferative activity against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, indicating their potential as cytotoxic agents in cancer therapy (Mohareb et al., 2016).
Biological Evaluation as Anesthetic and Antiarrhythmic Agents
Some ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates, analogous to this compound, have been synthesized and evaluated for their local anesthetic and antiarrhythmic activity. These compounds showed comparable activity to known anesthetics like carticaine and lidocaine and demonstrated their potential for blocking Na+ and Ca+2 channels, which is critical in antiarrhythmic drug development (Al-Obaid et al., 1998).
Antimicrobial and Antioxidant Properties
The antimicrobial and antioxidant properties of various thiophene derivatives have been a focus of research. For example, novel cyclopenteno[b]thiophene derivatives were evaluated for their antimicrobial and antioxidant activities, showing promising results in both areas. This suggests a potential for these compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Mechanism of Action
Target of Action
Ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets depending on their specific structures .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways depending on their specific structures .
Result of Action
Thiophene derivatives are known to have various biological effects depending on their specific structures .
properties
IUPAC Name |
ethyl 3-amino-5-(4-cyclohexylphenyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-2-22-19(21)18-16(20)12-17(23-18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13H,2-7,20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXXLVCXJGZXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C3CCCCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150506 | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-cyclohexylphenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379811-71-8 | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-cyclohexylphenyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-cyclohexylphenyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.